

A Comparative Analysis of the Bronchodilator Effects of Acebrophylline and Salbutamol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bronchodilator effects of Acebrophylline and Salbutamol, intended to inform research and drug development. Due to a lack of direct head-to-head clinical trials, this guide synthesizes data from individual studies to offer an indirect comparison of their efficacy, supported by experimental data and detailed methodologies.

Executive Summary

Salbutamol, a short-acting beta-2 adrenergic agonist (SABA), is a well-established and potent bronchodilator used for rapid relief of bronchospasm. Its mechanism is centered on the direct relaxation of airway smooth muscle. Acebrophylline, a newer molecule, offers a multi-faceted approach. It is a combination of ambroxol and theophylline-7-acetic acid, providing not only bronchodilation but also mucolytic and anti-inflammatory effects.

While Salbutamol provides a more potent and rapid onset of bronchodilation, making it a cornerstone of rescue therapy, Acebrophylline's broader pharmacological profile suggests its utility in the long-term management of chronic obstructive airway diseases where mucus hypersecretion and inflammation are significant contributors.

Data Presentation: A Comparative Overview

Direct comparative data from head-to-head clinical trials of Acebrophylline versus Salbutamol is not readily available in published literature. Therefore, the following tables summarize the



bronchodilator effects of each drug from separate studies, using common metrics for an indirect comparison.

Table 1: Summary of Bronchodilator Effects of Acebrophylline in Patients with COPD

Study (Comparato r)	Drug & Dosage	Key Parameter	Baseline Value (Mean ± SD)	Post- Treatment Value (Mean ± SD)	Change from Baseline
Tapadar et al. (2014) vs. Theophylline SR[1]	Acebrophyllin e 100mg twice daily	FEV1 (L)	1.18 ± 0.23	1.35 ± 0.21 (at 42 days)	+0.17
FEV1/FVC (%)	58.1 ± 5.3	62.3 ± 5.8 (at 42 days)	+4.2		
PEFR (L/min)	251.5 ± 45.2	278.5 ± 48.9 (at 42 days)	+27.0		
Dhar et al. (2025) (Combination with N-acetylcystein e)[2][3]	Acebrophyllin e 100mg + N- acetylcystein e 600mg twice daily	FEV1 (L) in COPD	1.237	1.414 (at 90 days)	+0.177
FEV1 (L) in Asthma	1.477	1.747 (at 90 days)	+0.27		

Table 2: Summary of Bronchodilator Effects of Salbutamol in Patients with Obstructive Airway Disease



Study (Comparato r)	Drug & Dosage	Key Parameter	Baseline Value (Mean)	Post- Treatment Value (Mean)	Change from Baseline
Taylor et al. (1981) vs. Theophylline[4]	Inhaled Salbutamol 200mcg	FEV1 (L)	Not specified	Not specified	Statistically significant improvement
Williams et al. (1976) vs. Aminophyllin e[5]	Intravenous Salbutamol 100mcg	FEV1	Not specified	Not specified	26% mean proportionate increase
Anonymous (2025) vs. Placebo[6]	Controlled- release Salbutamol 8mg twice daily	FEV1 (L)	Not specified	Not specified	Net change of 95 ml in favour of Salbutamol

Experimental Protocols Acebrophylline Studies

- 1. Study by Tapadar et al. (2014)[1]
- Objective: To compare the efficacy and tolerability of Acebrophylline with sustained-release (SR) Theophylline in patients with moderate COPD.
- Study Design: An open-label, randomized, comparative, longitudinal study.
- Patient Population: 40 patients with moderate COPD.
- Intervention:
 - Group 1: Acebrophylline 100mg twice daily.
 - Group 2: Sustained-release Theophylline 300mg once daily.



- Both groups also received Tiotropium inhalation (18μgm per day).
- Duration: 42 days.
- Outcome Measures:
 - Primary: Changes in spirometric parameters (FEV1, FEV1/FVC, PEFR).
 - Secondary: Symptom scores and adverse effects.
- Data Collection: Spirometry and clinical assessments were performed at baseline (day 0), day 21, and day 42.
- 2. Study by Dhar et al. (2025)[2][3]
- Objective: To assess the efficacy and safety of a combination of N-acetylcysteine and Acebrophylline in patients with moderate to severe COPD and Asthma.
- Study Design: A non-randomized, interventional, prospective, single-arm, post-marketing surveillance study.
- Patient Population: 97 patients (76 with COPD, 21 with Asthma).
- Intervention: Combination of Acebrophylline 100 mg and N-acetylcysteine 600 mg administered orally twice daily as an add-on therapy.
- Duration: 90 days.
- Outcome Measures:
 - Primary: Quality of Life (COPD Assessment Test and Asthma Control Test).
 - Secondary: Mean changes in FEV1 and FVC.

Salbutamol Studies

1. Study by Williams et al. (1976)[5]

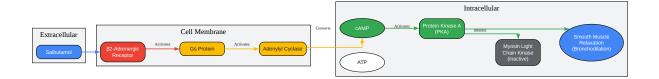


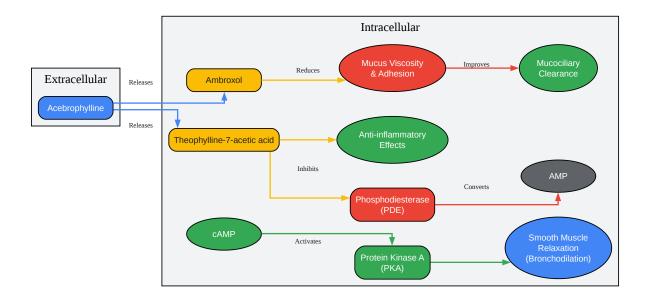
- Objective: To compare the efficacy of intravenous Salbutamol with intravenous Aminophylline in acute exacerbations of asthma.
- Study Design: A randomized, double-blind trial.
- Patient Population: 23 patients with acute asthma exacerbations.
- Intervention:
 - Group 1: Intravenous Salbutamol (100μg).
 - Group 2: Intravenous Aminophylline (250mg).
- Outcome Measures: Mean proportionate increase in FEV1.
- 2. Study by Taylor et al. (1981)[4]
- Objective: To compare the efficacy of oral Theophylline and inhaled Salbutamol in patients with irreversible chronic obstructive pulmonary disease.
- Study Design: A double-blind, randomized, four-phase, crossover comparison.
- Patient Population: 12 patients with stable COPD.
- Intervention: Placebo, oral Theophylline, inhaled Salbutamol, and a combination of both drugs. Each treatment phase lasted for two weeks.
- Outcome Measures: Changes in FEV1, FVC, and other spirometric parameters.

Signaling Pathways and Experimental Workflow Signaling Pathways

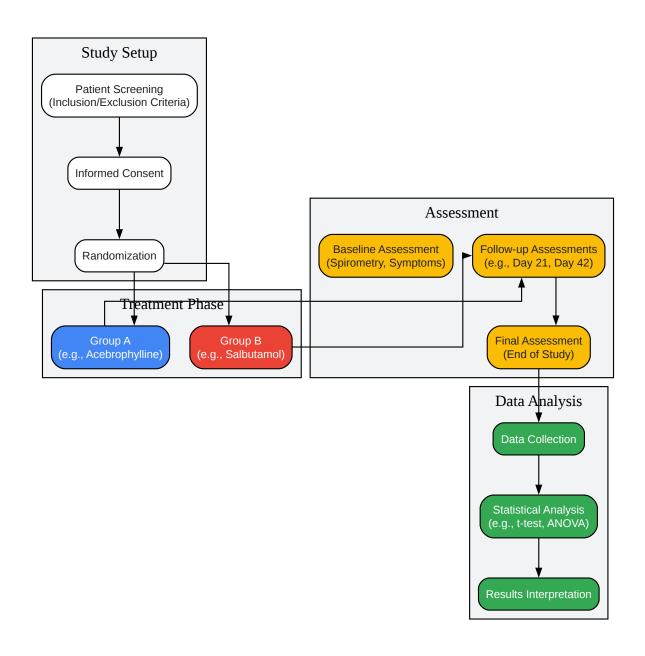
The bronchodilator effects of Acebrophylline and Salbutamol are mediated through distinct signaling pathways.











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